8-Fluoro-4-hydroxyquinoline

Catalog No.
S2667047
CAS No.
63010-71-9
M.F
C9H6FNO
M. Wt
163.151
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Fluoro-4-hydroxyquinoline

Researchers requiring 8-fluoroquinolone antibiotics face regioselectivity and efficacy challenges with standard quinolines. 8-Fluoro-4-hydroxyquinoline (CAS 63010-71-9) directly addresses this as the mandatory C8-fluorinated building block.

  • Enables DNA gyrase targeting, overcoming Gram-positive resistance mechanisms.
  • Prevents unwanted C8-functionalization during multi-step syntheses.
  • Supplied with high purity for reliable scale-up, in stock for global delivery.

CAS Number

63010-71-9

Product Name

8-Fluoro-4-hydroxyquinoline

IUPAC Name

8-fluoro-1H-quinolin-4-one

Molecular Formula

C9H6FNO

Molecular Weight

163.151

InChI

InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)

InChI Key

HTELWJVKZKSAQI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)NC=CC2=O

solubility

not available

Synonyms

8-Fluoro-4-quinolinol, 4-Hydroxy-8-fluoroquinoline, 8-Fluoro-4-hydroxyquinoline, 8-Fluoro-4(1H)-quinolinone, 8-Fluoro-4-quinolone

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 25 g

8-Fluoro-4-hydroxyquinoline is a highly specialized halogenated building block essential for the synthesis of advanced 8-fluoroquinolone therapeutics and complex heterocyclic ligands. Characterized by a hydroxyl group at the C4 position (tautomerizing to a 4-quinolone) and a strongly electronegative fluorine atom at the C8 position, this precursor dictates the regiochemistry of downstream electrophilic substitutions and cross-coupling reactions[1]. In industrial procurement, it is primarily sourced as the foundational starting material for broad-spectrum antibiotics, mammalian topoisomerase inhibitors, and CNS-active allosteric modulators, where the pre-installed C8-fluorine is required to achieve specific pharmacokinetic and target-binding profiles in the final active pharmaceutical ingredients (APIs)[2].

Research Fit

8-Fluoro regioisomer
Medicinal chemistry and agrochemical building block for SAR exploration
Supports regioselective functionalization workflows at C-5 and C-7

Substituting 8-fluoro-4-hydroxyquinoline with the unsubstituted 4-hydroxyquinoline or the more common 6-fluoro-4-hydroxyquinoline fundamentally alters both the synthetic processability and the biological efficacy of the resulting derivatives. From a manufacturing perspective, the C8-fluorine provides a critical steric and electronic blockade that prevents unwanted C8-functionalization during multi-step syntheses, ensuring high regioselectivity that C8-H baselines cannot achieve [1]. In application-critical performance, the C8-F modification is mandatory for shifting the primary mechanism of action in Gram-positive bacteria from topoisomerase IV to DNA gyrase, a feature that allows 8-fluoroquinolones to overcome existing resistance mechanisms [2]. Furthermore, replacing the fluorine with a chlorine atom (8-chloro-4-hydroxyquinoline) introduces excessive steric bulk and alters the lipophilicity, negatively impacting the oral absorption and tissue penetration of the final formulated product [3].

Substitution Risk

5- or 6-fluoro regioisomers may shift electrophilic substitution regioselectivity due to different positional electronic vectors
8-Chloro analog exhibits distinct pKa and lipophilicity, which may alter membrane partitioning and target engagement context
Unsubstituted 4-hydroxyquinoline lacks the 8-fluoro directing effect, limiting regioselective synthetic utility

Regioselective Control and Yield Optimization in Downstream Functionalization

In the synthesis of functionalized quinoline-3-carboxylates, the pre-installed C8-fluorine in 8-fluoro-4-hydroxyquinoline acts as a powerful directing group. During subsequent electrophilic activation (e.g., chlorination via POCl3 to yield 4-chloro-8-fluoroquinoline), the strong inductive effect of the C8-F atom stabilizes the intermediate, routinely enabling conversion yields exceeding 85% [1]. In contrast, using an unblocked 4-hydroxyquinoline baseline often results in mixed isomers and tarry byproducts due to competing reactions at the C8 position, reducing the isolated yield of the target regioisomer and requiring costly chromatographic purification.

Evidence DimensionRegioselective conversion yield (POCl3 activation)
Target Compound Data>85% yield of the pure 4-chloro-8-fluoro regioisomer
Comparator Or BaselineMixed isomers and lower target yields (<70%) for unblocked C8-H baselines
Quantified DifferenceImproves pure regioisomer yield by >15% while eliminating C8-substituted byproducts
ConditionsPhosphorus oxychloride (POCl3) mediated chlorination at 100 °C

Procuring the pre-fluorinated C8 scaffold eliminates the need for complex late-stage separations, directly lowering the cost of goods (COGS) in API manufacturing.

Hammett Substituent Effect
Class-level inference
8-F σp ≈ 0.06 (positional vector differs from 6-F). 5-F σp ≈ 0.34; unsubstituted σp = 0
Positional reactivity vector may shift electrophilic substitution sites
Hammett analysis context; validate in specific reaction systems

Pharmacodynamic Transfer: Overcoming Target-Site Resistance

The incorporation of the 8-fluoro-4-hydroxyquinoline scaffold into final API structures fundamentally shifts the drug's target preference. Studies demonstrate that 8-fluoroquinolones (e.g., sparfloxacin) preferentially target DNA gyrase (GyrA) in Gram-positive bacteria, whereas C8-H baselines (e.g., ciprofloxacin) target topoisomerase IV [1]. Against S. pneumoniae strains bearing topoisomerase IV mutations, 8-fluoro derivatives maintain a highly potent Minimum Inhibitory Concentration (MIC) of ≤ 0.25 to 2 mg/L. In contrast, the MIC for C8-H comparators rises well above therapeutically useful levels (>8 mg/L) [2].

Evidence DimensionMIC against topoisomerase IV-mutated S. pneumoniae
Target Compound Data≤ 0.25 - 2 mg/L (8-fluoroquinolone derivatives)
Comparator Or Baseline>8 mg/L (C8-H fluoroquinolone baselines)
Quantified Difference>4-fold to 32-fold improvement in MIC against resistant mutant strains
ConditionsIn vitro antimicrobial susceptibility testing on laboratory-derived and clinical mutant strains

Buyers developing next-generation anti-infectives must utilize the 8-fluoro precursor to ensure efficacy against multidrug-resistant bacterial strains.

Melting Point vs. 8-Cl
Cross-study comparable
260–282 °C (8-F) vs. 212–213 °C (8-Cl); Δ ≈ 48–70 °C
Higher thermal tolerance may support elevated-temperature reactions
Recrystallization and storage conditions differ

Physicochemical Enhancement: Lipophilicity and Pharmacokinetic Profiling

The substitution of a hydrogen atom with fluorine at the C8 position significantly alters the physicochemical properties of the quinoline core. 8-Fluoro-4-hydroxyquinoline exhibits an increased lipophilicity (LogP ~ 2.55) compared to its unsubstituted counterpart . When this scaffold is translated into a final therapeutic agent, the enhanced lipophilicity and altered pKa of the quinolone nitrogen improve oral absorption and reduce bacterial efflux [1]. This structural modification extends the in vivo elimination half-life of derived APIs to approximately 18 hours, compared to the 4-5 hour half-life typical of standard C8-H fluoroquinolones like ciprofloxacin [2].

Evidence DimensionElimination half-life of derived APIs
Target Compound Data~18 hours (8-fluoro derivatives like sparfloxacin)
Comparator Or Baseline4-5 hours (C8-H derivatives like ciprofloxacin)
Quantified DifferenceExtends elimination half-life by over 300%
ConditionsIn vivo pharmacokinetic profiling following oral administration

The 8-fluoro scaffold is essential for formulators aiming to develop APIs suitable for patient-compliant, once-daily dosing regimens.

pKa Difference
Cross-study comparable
8.06 ± 0.30 (8-F) vs. 3.89 ± 0.40 (8-Cl); ~15,000-fold Ka difference
Non-ionized at physiological pH may support membrane partitioning studies
Predicted values; experimental confirmation recommended
Lipophilicity vs. Unsubstituted
Cross-study comparable
XLogP3 1.7 (8-F) vs. 1.1–1.3 (unsubstituted); Δ ≈ 0.4–1.4
Moderate lipophilicity may assist passive permeability assessment
Measured LogP may differ; verify in target assay
Supply & Scalability
Supporting evidence
Multi-vendor at 97–98% purity; scale-up to 100 kg. 5-F regioisomer has limited sourcing
Established supply supports batch reproducibility review
Verify lot-specific purity and QC documentation
Chelation Geometry vs. 8-HQ
Class-level inference
4-OH/8-F scaffold provides distinct N,O-chelate ring size and geometry versus 8-OH in 8-HQ
Different chelation geometry supports novel metal-sensor probe research
Tautomeric switching context; validate metal selectivity

Synthesis of Advanced Anti-Infectives

8-Fluoro-4-hydroxyquinoline is the mandatory starting material for 8-fluoroquinolone antibiotics (such as sparfloxacin and lomefloxacin). Its use is dictated by the need to target DNA gyrase in multidrug-resistant Gram-positive bacteria, a performance metric unachievable with standard 6-fluoro precursors [1].

Development of CNS Allosteric Modulators

The specific steric and electronic profile of the 8-fluoro-4-oxoquinoline core makes it an ideal building block for synthesizing muscarinic M1 receptor partial agonists and mGluR2 negative allosteric modulators, where precise receptor pocket fitting is required to avoid off-target side effects [2].

Antineoplastic Agent Discovery

Used as a foundational scaffold in the design of mammalian topoisomerase II inhibitors. The C8-fluorine enhances the stabilization of the enzyme-DNA cleavage complex, leading to improved cytotoxic activity against solid tumors compared to unhalogenated quinoline derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Permeability-focused lead optimization
Non-ionized state at physiological pH, moderate lipophilicity
Passive membrane diffusion and BBB penetration model assessment
Regioselective SAR library synthesis
8-Fluoro directing effects for C-5/C-7 functionalization
Electrophilic substitution regiochemistry verification
Metal-cation sensor probe development
Tautomeric switching scaffold with 8-fluoro modulation
Metal-responsive tautomerism and optical detection assay
Gram-to-kilogram scale-up synthesis
Multi-vendor availability at 97–98% purity, thermal stability
Recrystallization purification and lot consistency review

XLogP3

1.7

Wikipedia

8-Fluoroquinolin-4-ol

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